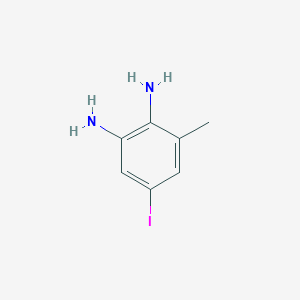

5-Iodo-3-methylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

5-iodo-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOSKQJWBGOHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-methylbenzene-1,2-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to facilitate the substitution of a hydrogen atom on the benzene ring with an iodine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of large-scale reactors for such reactions can be applied to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinones, while substitution reactions can produce azides or thiols derivatives .

Scientific Research Applications

5-Iodo-3-methylbenzene-1,2-diamine has several scientific research applications, including:

Chemistry: It serves as a versatile building block for synthesizing more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylbenzene-1,2-diamine involves its interaction with molecular targets through its amine groups and the iodine atom. These interactions can affect various biochemical pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted 1,2-Diaminobenzenes

Table 1: Structural analogs of 5-Iodo-3-methylbenzene-1,2-diamine

Key Observations :

Key Observations :

- Reductive Amination: The use of SnCl₂·2H₂O () is common for nitro-group reduction in halogenated diamines, though sodium cyanoborohydride () is preferred for reductive alkylation to preserve sensitive substituents.

- Stability : Halogenated diamines, particularly iodo derivatives, may require immediate use in subsequent reactions due to oxidative instability .

Key Observations :

- Antifungal Potential: Diamidines like compound 6 () show high efficacy with low cytotoxicity, suggesting that this compound could be functionalized similarly for antiparasitic applications.

- Antimalarial Scaffolds: Quinoline-linked diamines () demonstrate the importance of halogen placement for target engagement, a design principle applicable to iodine-substituted variants.

Biological Activity

5-Iodo-3-methylbenzene-1,2-diamine, also known as 5-Iodo-o-toluidine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom significantly influences its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound includes two amine groups and an iodine substituent on a methyl-substituted benzene ring. This configuration allows for diverse chemical reactivity, including:

- Oxidation : The compound can undergo oxidation reactions, leading to various products depending on the oxidizing agents used.

- Reduction : Reduction reactions can modify the iodine atom's oxidation state or eliminate it entirely.

- Substitution : The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The mechanism of action is primarily attributed to its interaction with specific molecular targets, which can affect various biochemical pathways such as enzyme inhibition or activation. The amine groups may participate in hydrogen bonding and coordination with biomolecules, enhancing its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values indicate that it exhibits potent activity against Staphylococcus aureus and Candida albicans, with MIC values comparable to established antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Candida albicans | 3.9 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. For example, it has been shown to inhibit the proliferation of certain cancer cells in vitro, although further studies are required to elucidate the underlying mechanisms.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Researchers synthesized derivatives of this compound and assessed their efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). Results demonstrated that modified compounds retained or enhanced antimicrobial activity compared to the parent compound.

-

Cancer Cell Line Assays :

- In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated increased rates of apoptosis in treated cells.

Applications in Research and Industry

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for synthesizing novel compounds with improved biological activities.

- Biological Studies : The compound is used to investigate enzyme interactions and cellular processes due to its ability to influence biochemical pathways.

- Industrial Applications : Its unique properties make it valuable in developing dyes and pigments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Iodo-3-methylbenzene-1,2-diamine, and what are the critical parameters affecting yield and purity?

- Methodological Answer : A diazotization/iodination strategy, analogous to the synthesis of triiodoarenes, can be adapted by introducing methyl and amine groups at specific positions . Critical parameters include reaction temperature, stoichiometry of iodinating agents, and pH control. Orthogonal experimental design (e.g., Taguchi methods) is recommended to optimize these variables systematically . Factorial design approaches help identify interactions between parameters, such as the effect of solvent polarity on regioselectivity .

Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming the iodine substitution pattern and methyl group positioning, as demonstrated in analogous iodinated aromatic compounds . High-Performance Liquid Chromatography (HPLC) with UV-Vis detection ensures purity assessment, while mass spectrometry validates molecular weight. Data should be analyzed using statistical tools (e.g., peak integration accuracy) to minimize experimental error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for synthesis steps to mitigate inhalation risks . Similar diamines (e.g., 3,3'-diaminobenzidine) require strict personal protective equipment (PPE) protocols, such as nitrile gloves and lab coats, due to potential skin sensitization . Waste disposal must follow halogenated organic compound guidelines.

Advanced Research Questions

Q. How can factorial design be applied to optimize multi-step synthesis of this compound while minimizing byproduct formation?

- Methodological Answer : A full factorial design evaluates variables like reaction time, temperature, and catalyst loading across synthesis steps. For example, varying iodination conditions (e.g., NaI vs. I) and amine protection/deprotection steps can be modeled to identify dominant factors in byproduct generation . Regression analysis of response surfaces (e.g., yield vs. reagent ratios) enables predictive optimization .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model iodine’s electronic effects on aromatic ring reactivity, predicting sites for Suzuki-Miyaura or Ullmann couplings . Molecular dynamics software (e.g., Gaussian or NWChem) can simulate solvation effects and transition states, guiding experimental design for catalytic systems .

Q. How do researchers resolve contradictions in thermodynamic and kinetic data obtained during the study of this compound's stability?

- Methodological Answer : Apply the Marcus theory of electron transfer to reconcile discrepancies between thermodynamic stability (e.g., calorimetry data) and kinetic decomposition rates . Statistical tools (e.g., ANOVA) assess measurement variability, while controlled degradation studies under varying pH and temperature isolate contributing factors .

Q. What advanced reactor designs enhance the scalability of this compound synthesis while maintaining reaction efficiency?

- Methodological Answer : Continuous-flow reactors improve heat transfer and mixing for exothermic iodination steps, reducing side reactions . Microreactor systems with in-line analytics (e.g., IR spectroscopy) enable real-time monitoring of intermediate stability, as demonstrated in fuel engineering scalability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.